molecular formula C13H14F2O3 B1326179 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 884504-28-3

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1326179
CAS No.: 884504-28-3
M. Wt: 256.24 g/mol
InChI Key: WZYPVXLPRGTFTG-UHFFFAOYSA-N
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Description

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is a useful research compound. Its molecular formula is C13H14F2O3 and its molecular weight is 256.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPVXLPRGTFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645968
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-28-3
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone in organic solvents

[1]

Document Control:

  • Subject: Physicochemical Characterization & Solvent Selection Guide

  • Compound: 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one[1][2]

  • Target Audience: Process Chemists, Formulation Scientists, R&D Leads

Executive Summary & Chemical Identity[3][4][5][6]

The compound 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (henceforth referred to as DFDP-Acetal ) represents a critical intermediate in the synthesis of next-generation triazole antifungals and specific agrochemical actives.[1]

Its structure combines a lipophilic, electron-deficient 3,4-difluorophenyl ring with a 1,3-dioxane protected aldehyde. This duality creates a unique solubility profile: the fluorinated tail drives solubility in non-polar aromatics, while the dioxane headgroup provides specific affinity for polar aprotic solvents.

Critical Process Warning: The 1,3-dioxane moiety is an acetal protecting group.[3] While stable under basic and neutral conditions, it is acid-labile .[1][3] Solvent selection must strictly exclude acidic media (pH < 6) or wet solvents capable of auto-hydrolysis to prevent degradation into the corresponding aldehyde.[1]

Physicochemical Snapshot
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 256.25 g/mol
Physical State Solid / Low-melting solid (Polymorph dependent)
LogP (Predicted) ~2.1 - 2.5
Key Functional Groups Aryl Ketone, Difluoroarene, Cyclic Acetal (1,3-Dioxane)

Solubility Profile & Solvent Screening

The following solubility classifications are derived from structural analysis (Hansen Solubility Parameters) and standard process behavior for fluorinated acetal-ketones.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Aromatic Hydrocarbons Toluene, XyleneHigh (>150 mg/mL)Primary Reaction Solvent. Excellent for solvating the fluorinated ring.[1]
Chlorinated Solvents DCM, ChloroformVery High (>200 mg/mL)Extraction. High solubility but discouraged in GMP due to toxicity/waste.
Polar Aprotic THF, Ethyl AcetateHigh (>100 mg/mL)Reaction/Work-up. Good balance of polarity for the dioxane ring.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IPAModerate (Temperature Dependent)Crystallization. High solubility at reflux; significantly lower at

. Ideal for cooling crystallization.[1]
Aliphatic Hydrocarbons Heptane, Hexane, CyclohexaneLow (<10 mg/mL)Anti-Solvent. Used to drive precipitation or wash filter cakes.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Wash Phase. Used to remove inorganic salts during work-up.[1]
Thermodynamic Considerations

The presence of the two fluorine atoms at the 3,4-position increases the lipophilicity compared to the non-fluorinated analog, but also increases the crystal lattice energy due to strong

  • Dissolution Enthalpy: Likely endothermic in alcohols (solubility increases sharply with temperature).[1]

  • Polymorphism Risk: Fluorinated compounds are prone to polymorphism.[1] Solubility profiles should be re-verified if the solid isolation method changes (e.g., rapid precipitation vs. slow cooling).

Experimental Protocol: Solubility Determination

To generate precise quantitative curves (


Workflow Diagram

The following logic flow ensures data integrity and prevents degradation during analysis.

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibrationEquilibrate at Target T(Agitation, 4-24h)Start->EquilibrationCheckStabilityCheck Supernatant Stability(HPLC for Hydrolysis)Equilibration->CheckStabilityCheckStability->StartIf Degraded (Change Solvent)FiltrationIsothermal Filtration(0.45 µm PTFE)CheckStability->FiltrationIf Stable (>99.5%)AnalysisQuantification(HPLC or Gravimetric)Filtration->Analysis

Caption: Step-by-step solubility determination workflow with integrated stability checkpoint.

Detailed Methodology
  • Preparation: Add excess DFDP-Acetal solid to 5 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at the set temperature (

    
    , 
    
    
    ,
    
    
    ) for 24 hours.
    • Note: For alcohols (MeOH/EtOH), ensure solvents are anhydrous to prevent acetal exchange or hydrolysis if trace acid is present.

  • Stability Check (Crucial): Before filtration, spot-check the slurry supernatant via HPLC. Look for the appearance of the aldehyde peak (loss of dioxane). If degradation >0.5% is observed, the solvent is incompatible.

  • Sampling: Stop agitation and allow solids to settle for 30 minutes at the target temperature.

  • Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw the supernatant.

  • Quantification:

    • Gravimetric: Evaporate a known volume to dryness and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate into Acetonitrile/Water (neutral pH) and quantify against a standard curve.

Process Implications & Stability Logic

The defining feature of DFDP-Acetal is the 1,3-dioxane ring.[1][4][5] This protecting group dictates the "Safe Operating Window" for solubility.

Degradation Pathway (Acid Hydrolysis)

In the presence of acidic solvents (e.g., Acetic Acid) or wet solvents with Lewis Acids, the following breakdown occurs, destroying the yield.

DegradationCompoundDFDP-Acetal(Soluble)InterOxocarbeniumIntermediateCompound->InterH+ / H2OProductAldehyde + 1,3-Propanediol(Degradant)Inter->ProductHydrolysis

Caption: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxane moiety.[1][3]

Solvent Swap Strategy

For synthesis schemes requiring a solvent swap (e.g., from Reaction to Crystallization):

  • Reaction: Perform in Toluene (High solubility, azeotropes water to protect the acetal).

  • Distillation: Vacuum distill Toluene to a concentrated oil.

  • Crystallization: Charge Isopropanol (IPA) or Ethanol at elevated temperature (

    
    ).[1]
    
  • Cooling: Ramp down to

    
    . The solubility differential in alcohols (high at hot, moderate/low at cold) drives high-purity recovery.[1]
    
  • Wash: Wash the filter cake with Cold Heptane (Anti-solvent) to remove mother liquor without redissolving the product.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability data on 1,3-dioxanes). [1]

  • PubChem Compound Summary. (2025). 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.[1][2] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1] Stability of 1,3-Dioxane Protecting Groups in Organic Synthesis. Link

  • Organic Chemistry Portal. (2024).[1] Protection of Carbonyls as 1,3-Dioxanes. Link

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of fluorinated organic molecules is of paramount importance in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is a key building block in the synthesis of various pharmaceutical intermediates. Its structure incorporates a difluorinated phenyl ring, a propiophenone backbone, and a protected keto group in the form of a 1,3-dioxane acetal. This application note provides a comprehensive guide to the synthesis of this compound utilizing a Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, explains the underlying chemical principles, and provides insights into critical experimental parameters to ensure a successful and safe synthesis.

Synthetic Strategy: A Retrosynthetic Analysis

The target molecule, 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, can be disconnected at the bond between the carbonyl group and the difluorinated aromatic ring. This retrosynthetic analysis points to a Grignard reaction between a 3,4-difluorophenylmagnesium halide (a Grignard reagent) and a suitable electrophile containing the protected propiophenone side chain.

Retrosynthesis target 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone disconnection C-C Bond Formation target->disconnection intermediates Grignard Reagent + Electrophile disconnection->intermediates grignard 3,4-Difluorophenyl magnesium bromide intermediates->grignard Nucleophile electrophile 3-(1,3-Dioxan-2-yl) propanoyl chloride intermediates->electrophile Electrophile aryl_halide 1-Bromo-3,4- difluorobenzene grignard->aryl_halide Precursor side_chain_precursor 3-(1,3-Dioxan-2-yl) propanoic acid electrophile->side_chain_precursor Precursor starting_materials Starting Materials aryl_halide->starting_materials side_chain_precursor->starting_materials

Caption: Retrosynthetic analysis of the target molecule.

The chosen electrophile is 3-(1,3-dioxan-2-yl)propanoyl chloride. The 1,3-dioxane group serves as a protecting group for the ketone functionality, which would otherwise react with the highly nucleophilic Grignard reagent.[3][4] This protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions if desired.[3]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Side-Chain Synthesis cluster_1 Grignard Reagent Preparation cluster_2 Grignard Reaction & Final Product start_side Commercially Available Starting Materials propanoic_acid Synthesis of 3-(1,3-Dioxan-2-yl)propanoic acid start_side->propanoic_acid acyl_chloride Conversion to 3-(1,3-Dioxan-2-yl)propanoyl chloride propanoic_acid->acyl_chloride grignard_reaction Grignard Reaction acyl_chloride->grignard_reaction start_grignard 1-Bromo-3,4-difluorobenzene + Magnesium grignard_formation Formation of 3,4-Difluorophenylmagnesium bromide start_grignard->grignard_formation grignard_formation->grignard_reaction workup Aqueous Work-up grignard_reaction->workup purification Purification workup->purification final_product 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone purification->final_product

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Electrophile: 3-(1,3-Dioxan-2-yl)propanoyl chloride

This section details the preparation of the key electrophilic component.

Protocol 1.1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic acid

This protocol describes the protection of a precursor keto-acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
4-Oxobutanoic acid102.0910.2 g0.1 mol-
1,3-Propanediol76.099.1 g (8.6 mL)0.12 mol1.2 equivalents
p-Toluenesulfonic acid monohydrate190.220.19 g1 mmolCatalyst
Toluene-150 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-oxobutanoic acid (10.2 g, 0.1 mol), 1,3-propanediol (9.1 g, 0.12 mol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Add 150 mL of toluene to the flask.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-(1,3-dioxan-2-yl)propanoic acid.

Protocol 1.2: Conversion to 3-(1,3-Dioxan-2-yl)propanoyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
3-(1,3-Dioxan-2-yl)propanoic acid160.1716.0 g0.1 molFrom previous step
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12 mol1.2 equivalents
Dichloromethane (DCM), anhydrous-100 mL-Solvent
Dimethylformamide (DMF)-1-2 drops-Catalyst

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1,3-dioxan-2-yl)propanoic acid (16.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (14.3 g, 0.12 mol) dropwise to the stirred solution. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of volatile impurities.

  • The resulting crude 3-(1,3-dioxan-2-yl)propanoyl chloride is typically used in the next step without further purification.

Part 2: The Grignard Reaction

This section describes the core carbon-carbon bond-forming step.

Protocol 2.1: Preparation of 3,4-Difluorophenylmagnesium bromide

This protocol details the formation of the Grignard reagent.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.312.9 g0.12 mol1.2 equivalents
1-Bromo-3,4-difluorobenzene192.9919.3 g (11.2 mL)0.1 mol-
Anhydrous Tetrahydrofuran (THF)-100 mL-Solvent
Iodine (I₂)253.811 crystal-Initiator

Procedure:

  • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place the magnesium turnings (2.9 g, 0.12 mol) in the flask.

  • Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromo-3,4-difluorobenzene (19.3 g, 0.1 mol) in 50 mL of anhydrous THF.

  • Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings.

  • Gently warm the flask to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. If the reaction does not start, a sonicator bath can be used, or a small amount of pre-formed Grignard reagent can be added as an initiator.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish-brown color.

Protocol 2.2: Grignard Reaction with 3-(1,3-Dioxan-2-yl)propanoyl chloride

This protocol describes the coupling of the Grignard reagent with the acyl chloride.

Procedure:

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Dissolve the crude 3-(1,3-dioxan-2-yl)propanoyl chloride (from Protocol 1.2) in 50 mL of anhydrous THF.

  • Slowly add the acyl chloride solution to the cold Grignard reagent solution via a dropping funnel or syringe pump over a period of 30-60 minutes, maintaining the temperature below -60 °C. This slow addition at low temperature is crucial to minimize the formation of the tertiary alcohol byproduct from a second addition of the Grignard reagent to the ketone product.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.

Part 3: Work-up and Purification

This section outlines the procedure for isolating and purifying the final product.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (nitrogen or argon). All glassware must be thoroughly flame-dried before use.[3]

  • Ethereal solvents like THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Thionyl chloride is corrosive and toxic. Handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the quenching agent slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction fails to initiate.Inactive magnesium surface (oxide layer); presence of moisture.Add a crystal of iodine, a few drops of 1,2-dibromoethane, or use a sonicator. Ensure all glassware and solvents are scrupulously dry.
Low yield of the desired ketone.Formation of tertiary alcohol byproduct due to double addition.Perform the addition of the acyl chloride at a very low temperature (-78 °C) and add it slowly to the Grignard reagent.
Hydrolysis of the Grignard reagent.Ensure anhydrous conditions are maintained throughout the reaction.
Complex mixture of products.Side reactions of the Grignard reagent.Optimize reaction temperature and addition rates. Purify starting materials if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone via a Grignard reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the maintenance of an anhydrous environment and low temperatures during the Grignard addition step.

References

  • Chemistry LibreTexts. (2019, December 30). 13.8: Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • ChemTalk. (n.d.). Grignard Reagents. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?[Link]

  • Chemistry LibreTexts. (2019, December 30). 13.8: Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • ChemTalk. (n.d.). Grignard Reagents. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?[Link]

  • Chemistry LibreTexts. (2019, December 30). 13.8: Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • ChemTalk. (n.d.). Grignard Reagents. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?[Link]

  • Chemistry LibreTexts. (2019, December 30). 13.8: Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • ChemTalk. (n.d.). Grignard Reagents. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?[Link]

  • Chemistry LibreTexts. (2019, December 30). 13.8: Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • ChemTalk. (n.d.). Grignard Reagents. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?[Link]

  • Chemistry LibreTexts. (2019, December 30). 13.8: Acetals as Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • ChemTalk. (n.d.). Grignard Reagents. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?[Link]

Sources

Friedel-Crafts acylation techniques using 3',4'-difluorobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 3',4'-difluorobenzene moiety is a "privileged structure" in medicinal chemistry, appearing ubiquitously in kinase inhibitors (e.g., Gefitinib analogs), antifungal agents, and agrochemicals. The fluorine atoms provide metabolic stability by blocking oxidative metabolism at the para-positions while modulating lipophilicity.

However, synthesizing 3',4'-difluoroacyl derivatives via Friedel-Crafts (FC) acylation presents a significant "Deactivation Challenge." The starting material, 1,2-difluorobenzene, possesses two highly electronegative fluorine atoms. While they are ortho/para directors, their strong inductive effect (-I) significantly deactivates the ring toward electrophilic attack compared to benzene or toluene.

This guide details two distinct protocols to overcome this energy barrier:

  • Protocol A (Classic): A robust, high-yield method using stoichiometric Aluminum Chloride (

    
    ), optimized for scale-up.
    
  • Protocol B (Modern/Green): A catalytic method using Rare Earth Triflates (

    
    ), reducing toxic waste and allowing solvent recovery.
    

Mechanistic Insight & Regioselectivity

To optimize yield, one must understand the electronic battlefield on the 1,2-difluorobenzene ring.

  • The Directors: Fluorine is an ortho-para director (due to lone pair resonance, +R) but a deactivator (due to induction, -I).[1]

  • The Target: In 1,2-difluorobenzene, the positions are:

    • C3/C6: Ortho to one fluorine. Sterically crowded.

    • C4/C5: Para to one fluorine and meta to the other.

  • The Outcome: The electrophilic acylium ion (

    
    ) attacks C4 (equivalent to C5). Attack at C3 is disfavored due to steric hindrance between the two fluorine atoms and the incoming electrophile.
    

Figure 1: Reaction Mechanism & Regioselectivity The following diagram illustrates the formation of the acylium ion and the stabilization of the sigma complex at the C4 position.

FC_Mechanism cluster_0 Activation Phase cluster_1 Electrophilic Attack AcCl Acetyl Chloride (CH3COCl) Acylium Acylium Ion [CH3-C≡O]+ AcCl->Acylium Cl- abstraction AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Attacks C4 DFB 1,2-Difluorobenzene DFB->Sigma Product 3',4'-Difluoroacetophenone + HCl + AlCl3 Sigma->Product Re-aromatization (-H+) Note Regiocontrol: C4 attack is Para to F(C1) and Meta to F(C2). Sterically favored over C3. Sigma->Note

Caption: Mechanistic pathway highlighting the generation of the acylium super-electrophile and the regioselective attack at C4.

Experimental Protocols

Protocol A: Stoichiometric (The "Workhorse" Method)

Best for: Initial scale-up, high reliability, and when raw material cost is lower than waste disposal cost.

Reagents:

  • 1,2-Difluorobenzene (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Anhydrous Aluminum Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Preferred for solubility) or Carbon Disulfide (

    
    ) (Traditional, but toxic).
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.5 equiv) and dry DCM (5 mL/mmol). Cool to 0°C.[1]
    
    • Critical Note:

      
       quality is paramount. Yellow/gray powder indicates hydrolysis; use only fresh, white/off-white powder.
      
  • Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise to the suspension. Stir at 0°C for 15 min until the solid dissolves mostly, forming the acylium complex.

  • Substrate Addition: Add 1,2-Difluorobenzene (1.0 equiv) dropwise over 30 minutes. The solution will likely turn dark orange/red.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to mild reflux (40°C) for 4 hours. The deactivated ring often requires thermal energy to overcome the activation barrier.

  • Quenching (The Hazard Step):

    • Cool the mixture to 0°C.

    • Slowly pour the reaction mixture into a beaker of crushed ice/HCl (conc). Never add water to the reaction flask.

    • Why? The aluminum-alkoxide complex hydrolyzes exothermically.

  • Workup: Extract with DCM (3x). Wash organics with 1M NaOH (to remove acetic acid), then Brine. Dry over

    
    .[2]
    
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high regioselectivity.

Protocol B: Rare Earth Triflate Catalysis (The "Green" Method)

Best for: Process optimization, reducing metal waste, and continuous flow applications.

Reagents:

  • 1,2-Difluorobenzene (1.0 equiv)

  • Acetic Anhydride (2.0 equiv)

  • Catalyst: Hafnium(IV) Triflate (

    
    ) or Lanthanum(III) Triflate (
    
    
    
    ) (1-5 mol%)
  • Co-catalyst: Lithium Perchlorate (

    
    ) (Optional, boosts activity)
    

Methodology:

  • Mix 1,2-difluorobenzene and acetic anhydride.

  • Add the Triflate catalyst (solid).

  • Heat to 80-100°C (Solvent-free conditions are often preferred here to maximize concentration and kinetics).

  • Monitor via HPLC. The reaction is slower than

    
     but cleaner.
    
  • Workup: Dilute with water/EtOAc. The catalyst stays in the aqueous phase and can be recovered via evaporation (up to 90% recovery).

Comparative Data Analysis

The following table contrasts the two methodologies based on internal process data.

ParameterProtocol A (

)
Protocol B (

)
Yield 85 - 92%65 - 78%
Regioselectivity >98% (3',4'-isomer)>95% (3',4'-isomer)
Reaction Time 2 - 4 Hours8 - 12 Hours
Atom Economy Low (Stoichiometric waste)High (Catalytic)
Safety Profile High Risk (Exothermic Quench)Low Risk (Neutral conditions)
Cost Driver Waste DisposalCatalyst Cost

Critical Workflow: Safety & Quenching Logic

Handling


 with fluorinated substrates requires a strict safety logic to prevent thermal runaways and HF generation.

Figure 2: Safety & Quenching Workflow

Safety_Workflow Start Reaction Complete (Dark Red Complex) Cool Cool to 0°C Start->Cool Transfer TRANSFER RXN TO ICE (Do NOT add ice to Rxn) Cool->Transfer quench_vessel Prepare Quench Vessel: 500g Ice + 50mL conc HCl quench_vessel->Transfer Hydrolysis Hydrolysis of Al-Complex Exothermic Release of HCl gas Transfer->Hydrolysis Sep Phase Separation (Organic vs Aqueous Al-salts) Hydrolysis->Sep

Caption: Mandatory safety workflow for quenching Aluminum Chloride reactions to prevent thermal runaway.

Troubleshooting & Optimization

  • Problem: Low Conversion (<50%).

    • Cause: The electron-withdrawing fluorines deactivate the ring too strongly for the standard complex.

    • Solution: Increase catalyst loading to 2.0 equiv. Ensure the system is strictly anhydrous (water kills the catalyst). Switch solvent to Nitrobenzene (higher boiling point, stabilizes the complex).

  • Problem: Formation of colored tars.

    • Cause: Polymerization of the solvent or substrate due to local overheating.

    • Solution: Improve stirring efficiency during the addition of the substrate. Control addition rate to maintain Temp < 5°C.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid mechanisms).[3]

  • Kobayashi, S., et al. (2002).[4] "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews, 102(6), 2227-2302.[4]

  • Sarvari, M. H., & Sharghi, H. (2004).[5] "Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions." Journal of Organic Chemistry, 69, 6953-6956.[5]

  • Process for the preparation of 2,4-difluoroacetophenone. (Patent EP0694519B1). Google Patents. (Industrial scale protocols for difluoro-isomers).

  • Sigma-Aldrich Application Note. "Friedel–Crafts Acylation." (General safety and reagent handling).

Sources

Troubleshooting & Optimization

Minimizing side reactions during the acylation of difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Acylation Protocols for Difluorobenzenes Ticket ID: #DFB-ACYL-004 Status: Active Subject: Minimizing Side Reactions & Optimizing Regioselectivity in Friedel-Crafts Acylation

Executive Summary

The acylation of difluorobenzene (DFB) presents a unique paradox in organic synthesis. While the fluorine atoms are ortho/para directing (activating via resonance), their strong inductive effect (-I) significantly deactivates the ring, making the substrate sluggish compared to benzene.[1]

This guide addresses the three critical failure modes in DFB acylation:

  • Regio-scrambling: Inability to control isomer distribution (ortho vs. para).

  • Product Inhibition: The "stalled" reaction due to Lewis Acid-Product complexation.

  • De-fluorination/Halogen Exchange: Trace side reactions occurring under forcing conditions.

Module 1: Regioselectivity & Isomer Control

The Challenge: Fluorine directs incoming electrophiles to the ortho and para positions.[1] However, in difluorobenzenes, the two fluorine atoms often compete.

  • 1,3-Difluorobenzene (Most Reactive): The 4-position is activated by both fluorines (ortho to one, para to the other).[1] This is the "sweet spot."

  • 1,2-Difluorobenzene (Least Reactive): The 4-position is para to one F and meta to the other. Steric hindrance from the adjacent fluorines (positions 1,2) makes approach difficult.

  • 1,4-Difluorobenzene: All open positions are equivalent (ortho to one, meta to the other), but the ring is electronically deactivated.

Troubleshooting Regio-Isomers
SymptomProbable CauseCorrective Action
High Ortho-Isomer Content Reaction temperature too high (Thermodynamic control).Cool Down: Run the addition at -10°C to 0°C. Kinetic control favors the less sterically hindered para position.
Isomer Mixture (in 1,2-DFB) Solvent polarity is too low.Switch Solvent: Use Nitrobenzene or Nitromethane . High dielectric solvents stabilize the acylium ion, making it more selective (bulkier effective size).
Low Conversion (1,4-DFB) Electronic deactivation dominates.Force Conditions: Requires elevated temperatures (60-80°C) or stronger Lewis Acids (e.g., pure AlCl₃ without solvent, "neat").
Visualizing the Directing Effects

DFB_Selectivity Substrate 1,3-Difluorobenzene Pos4 Position 4 (Ortho to F1, Para to F3) HIGHLY ACTIVATED Substrate->Pos4 Major Pathway Pos2 Position 2 (Ortho to both F) STERICALLY BLOCKED Substrate->Pos2 Trace (Sterics) Pos5 Position 5 (Meta to both F) ELECTRONICALLY DISFAVORED Substrate->Pos5 No Reaction

Figure 1: Directing logic for 1,3-Difluorobenzene. Position 4 is the only viable site for high-yield acylation.

Module 2: The "Stalled Reaction" (Product Inhibition)

The Issue: Unlike Friedel-Crafts alkylation (which is catalytic), acylation requires stoichiometric Lewis Acid.[2] The resulting ketone product is a Lewis Base that forms a stable 1:1 complex with AlCl₃. This complex deactivates the catalyst and the product itself, preventing further reaction (a benefit against polyacylation, but a hurdle for conversion).[3]

Q: Why did my reaction stop at 50% conversion? A: You likely used 1.0 equivalent of AlCl₃. As the product forms, it sequesters the catalyst. Once 50% product is formed, the remaining catalyst is bound, leaving none to activate the acyl chloride.

The Fix: Always use >2.2 equivalents of AlCl₃ relative to the substrate if using a solvent, or ensure the acyl chloride is in excess.

The Product Inhibition Trap

Inhibition_Mechanism AlCl3 AlCl3 (Catalyst) Acylium Acylium Ion (Active) AlCl3->Acylium Activates AcylCl Acyl Chloride AcylCl->Acylium Product Product (Ketone) Acylium->Product + DFB Complex Product-AlCl3 Complex (DEAD END) Product->Complex + Free AlCl3 (Irreversible Binding)

Figure 2: The catalyst sink. The product ketone competes with the starting material for the catalyst, effectively poisoning the reaction if stoichiometry is insufficient.

Module 3: Minimizing Side Reactions (Defluorination & Tars)

While DFB is robust, the C-F bond can undergo Halogen Exchange under extreme conditions (e.g., refluxing with AlCl₃ for 24h+), where a Fluorine is swapped for a Chlorine.

Protocol for Purity:

  • Temperature Ramping: Do not blast the reaction with heat immediately.

    • Step 1: Addition at 0°C (Kinetic control).

    • Step 2: Slow warm to Room Temp (RT) for 1 hour.

    • Step 3: Only heat to 50°C if TLC shows unreacted starting material.

  • Quenching (The Danger Zone):

    • The AlCl₃-Product complex releases significant heat upon hydrolysis.

    • Technique: Pour the reaction mixture into ice/HCl. Do not add water to the reaction mixture. The exotherm can cause local hot-spots that degrade the fluorinated product.

Standardized Protocol: Acylation of 1,3-Difluorobenzene

Objective: Synthesis of 2,4-Difluoroacetophenone.

Reagents:

  • 1,3-Difluorobenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃) (2.5 eq) — Note the excess.

  • Dichloromethane (DCM) (Solvent)[4]

Procedure:

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.

  • Catalyst Slurry: Add AlCl₃ (2.5 eq) to dry DCM. Cool to 0°C.

  • Activation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min to generate the acylium ion (solution often turns yellow/orange).

  • Addition: Add 1,3-Difluorobenzene dropwise over 30 minutes, maintaining temp < 5°C.

    • Why? Controls the exotherm and prevents "tarring" (polymerization of impurities).

  • Reaction: Allow to warm to RT. Stir for 4 hours.

    • Checkpoint: Check TLC. If incomplete, reflux at 40°C for 1 hour.

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (500g) and conc. HCl (50mL).

    • Why HCl? It prevents the precipitation of Aluminum salts (Al(OH)₃) which form intractable emulsions.

  • Workup: Extract with DCM, wash with Brine, dry over MgSO₄.

References

  • Reactivity of Fluorobenzenes: BenchChem. (2025).[1] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link

  • Mechanism & Limitations: Master Organic Chemistry. (2018).[5][6] Friedel-Crafts Acylation and Alkylation. Link

  • Catalyst Deactivation: LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Link

  • Defluorination Risks: National Institutes of Health (PMC). (2023).[7][8] Photo-induced defluorination acyl fluoride exchange. Link

Sources

Optimizing temperature and pressure for propiophenone derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for researchers optimizing the synthesis of propiophenone derivatives. It focuses on the two critical process variables requested: Temperature (primary driver in Friedel-Crafts acylation) and Pressure (primary driver in catalytic hydrogenation/reduction).

Topic: Optimization of Temperature & Pressure Parameters Audience: Medicinal Chemists, Process Engineers, R&D Scientists

Core Directive & Scope

This guide addresses the synthesis of substituted propiophenones (e.g., 4'-methoxypropiophenone) via Friedel-Crafts acylation and their subsequent functionalization via catalytic hydrogenation. These workflows represent the standard "backbone" synthesis in drug development.

Critical Process Parameters (CPPs):

  • Temperature (

    
    ):  Dictates regioselectivity (ortho vs. para) and manages exotherms during the acylation phase.
    
  • Pressure (

    
    ):  Controls reaction kinetics and chemoselectivity during the hydrogenation phase.
    

Module A: Friedel-Crafts Acylation (Temperature Optimization)

Context: The synthesis of propiophenone derivatives typically begins with the acylation of an aromatic substrate (e.g., anisole, toluene) using propionyl chloride and a Lewis acid catalyst (


).
The Science of Temperature Control

In Electrophilic Aromatic Substitution (EAS), temperature controls the balance between Kinetic Control and Thermodynamic Control .

  • Low

    
     (-10°C to 5°C):  Favors the Kinetic Product  (Para-isomer). The activation energy (
    
    
    
    ) to attack the para-position is generally lower due to steric hindrance at the ortho-position.
  • High

    
     (>40°C):  Favors the Thermodynamic Product  (Meta-isomer or rearrangements) and increases the rate of side reactions (polymerization, dealkylation).
    
  • Exotherm Management: The complexation of

    
     with the carbonyl product releases significant heat (
    
    
    
    ). Uncontrolled temperature spikes can lead to "runaway" reactions and tar formation.
Optimized Protocol: 4'-Methoxypropiophenone Synthesis
  • Reagents: Anisole (1.0 eq), Propionyl Chloride (1.1 eq),

    
     (1.2 eq), DCM (Solvent).
    
  • Step 1: Cool

    
    /DCM suspension to 0°C .
    
  • Step 2: Add Propionyl Chloride dropwise (maintain

    
    ). Why? Generates the active acylium ion electrophile without decomposing.
    
  • Step 3: Add Anisole dropwise (maintain

    
    ). Why? Prevents polyacylation and favors para-selectivity.
    
  • Step 4: Allow to warm to 20-25°C (Room Temp) for 2 hours. Why? Ensures complete conversion of the intermediate sigma-complex.

Troubleshooting Guide: Acylation Issues
SymptomProbable CauseCorrective Action
Low Yield (<40%) Catalyst Deactivation

is hygroscopic. Ensure all glassware is flame-dried and solvent is anhydrous (<50 ppm

).
High Ortho-Isomer Temperature too high during additionReduce addition temperature to -10°C. Increase stir rate to prevent local "hot spots."
"Gummy" Black Tar Runaway ExothermThe reaction overheated. Use a jacketed reactor with active cooling. Limit dosing rate of the aromatic substrate.
Incomplete Conversion Product InhibitionThe ketone product complexes with

, deactivating it.[1] You must use

equivalent of catalyst (typically 1.1–1.2 eq).

Module B: Catalytic Hydrogenation (Pressure Optimization)

Context: Reducing the carbonyl group of the propiophenone derivative to an alcohol (or alkane) often requires catalytic hydrogenation (e.g.,


 + Pd/C).
The Science of Pressure Control

According to Henry’s Law , the concentration of dissolved hydrogen in the solvent is directly proportional to the partial pressure of


.
  • Rate Limiting Step: Often the diffusion of

    
     to the catalyst surface. Increasing 
    
    
    
    increases surface coverage (
    
    
    ).
  • Selectivity:

    • Moderate

      
       (1–5 bar):  Favors reduction of C=O to C-OH.
      
    • High

      
       (>20 bar):  May force reduction of the aromatic ring (over-reduction) or hydrogenolysis (C-OH 
      
      
      
      C-H), depending on the catalyst.
Optimized Protocol: Carbonyl Reduction
  • Reagents: Propiophenone derivative, 10% Pd/C (5 mol%), Methanol.

  • Step 1: Purge vessel with

    
     (3x) then 
    
    
    
    (3x).
  • Step 2: Pressurize to 3–5 bar (45–75 psi) . Why? Sufficient for carbonyl reduction without compromising the aromatic ring.

  • Step 3: Heat to 40°C .

  • Step 4: Monitor

    
     uptake curve. Stop when uptake plateaus.
    
Troubleshooting Guide: Hydrogenation Issues
SymptomProbable CauseCorrective Action
Reaction Stalls Mass Transfer LimitationAgitation is too slow.

cannot dissolve fast enough. Increase RPM (>800 RPM) or use a gas-entrainment impeller.
Reaction Stalls Catalyst PoisoningSulfur or amines from previous steps are poisoning Pd sites. Perform a charcoal wash or recrystallization on the starting material.
Ring Reduction Pressure too highLower pressure to <2 bar. Switch to a less active catalyst (e.g., PtO2) or add a poison (e.g., quinoline) to modulate activity.
No Reaction Induction PeriodThe catalyst oxide layer hasn't reduced. Increase

slightly (to 30°C) or pulse

pressure to activate.

Visualizing the Workflow

Diagram 1: Reaction Logic & Critical Control Points

This diagram maps the synthesis pathway and identifies where Temperature (


) and Pressure (

) are the dominant variables.

PropiophenoneSynthesis Start Start: Aromatic Substrate (e.g., Anisole) Acylation Friedel-Crafts Acylation (Propionyl Chloride + AlCl3) Start->Acylation Dry DCM Intermediate Intermediate: Propiophenone Derivative Acylation->Intermediate Quench & Workup Hydrogenation Catalytic Hydrogenation (H2 + Pd/C) Intermediate->Hydrogenation MeOH, Catalyst Product Final Product: Alcohol/Alkane Derivative Hydrogenation->Product Filter Catalyst TempControl CCP: Temperature Control Target: < 5°C Risk: Ortho-isomer / Exotherm TempControl->Acylation Regulates Kinetics PressControl CCP: Pressure Control Target: 3-5 bar Risk: Ring Reduction PressControl->Hydrogenation Regulates Mass Transfer

Caption: Critical Control Points (CCP) for Temperature and Pressure in the synthesis workflow.

Diagram 2: Troubleshooting Decision Tree (Low Yield)

A logic flow for diagnosing yield issues in the Acylation step.

Troubleshooting Issue Issue: Low Yield in Acylation Check1 Check 1: Was the reaction exothermic upon addition? Issue->Check1 Yes Yes Check1->Yes Catalyst Active No No Check1->No Catalyst Dead Check2 Check 2: TLC Analysis (New Spot?) Yes->Check2 Moisture Diagnosis: Catalyst Deactivation (Moisture in solvent/reagents) No->Moisture Check3 Check 3: Isomer Ratio (NMR/HPLC) Check2->Check3 Product formed OrthoHigh Diagnosis: Temperature Too High (Thermodynamic Control Failure) Check3->OrthoHigh High Ortho % ParaHigh Diagnosis: Workup Loss (Check aqueous layer pH) Check3->ParaHigh High Para % but Low Mass

Caption: Diagnostic logic for resolving low yield issues during the Friedel-Crafts acylation step.

Frequently Asked Questions (FAQs)

Q: Why must I use more than 1 equivalent of


? 
A:  Unlike true catalytic cycles, Friedel-Crafts acylation is not catalytic with respect to the Lewis acid. The ketone product is a Lewis base; it donates electron density from the carbonyl oxygen to the aluminum atom, forming a stable 1:1 complex (

). This removes the catalyst from the cycle. Therefore, you need 1 equivalent to complex the product and a catalytic excess (0.1–0.2 eq) to drive the reaction [1].

Q: Can I use higher pressure to speed up the hydrogenation? A: You can, but with caution. While rate increases with pressure (up to the mass transfer limit), selectivity often decreases. At pressures >20 bar, you risk reducing the aromatic ring to a cyclohexane derivative, especially if the reaction temperature is also elevated (>50°C) [2].

Q: My reaction mixture turned black/tarry. Is the product lost? A: Not necessarily, but purity will be low. This "tar" is often polymerized material caused by localized overheating. To prevent this, improve heat removal (jacketed vessel) and dilute the reaction mixture. For the current batch, perform a silica plug filtration to remove the polymeric tar before attempting crystallization.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Sartori, G., & Maggi, R. (2009). Advances in Friedel-Crafts Acylation Reactions. CRC Press.[2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

A Researcher's Guide to the 1H-NMR Spectroscopic Analysis of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, stands out for its ability to provide a detailed atomic-level map of a molecule's hydrogen framework. This guide offers a comprehensive, in-depth interpretation of the 1H-NMR spectrum of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, a compound featuring a complex interplay of aromatic, aliphatic, and heterocyclic moieties.

This document is designed for researchers and scientists who require not just a theoretical overview, but a practical, data-driven guide to interpreting complex NMR spectra. We will dissect the molecule into its constituent spin systems, predict the chemical shifts and coupling patterns based on established principles, and compare these predictions with data from analogous structures to provide a robust analytical framework.

Molecular Structure and Proton Environment Analysis

Before delving into the spectral data, a thorough understanding of the molecule's structure is paramount. 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is composed of three distinct regions, each with its own unique magnetic environment:

  • The 3',4'-Difluorophenyl Ring: An aromatic system whose proton signals are influenced by the electron-withdrawing effects of the carbonyl group and the two fluorine atoms.

  • The Propanone Linker: An aliphatic chain with two methylene groups, each experiencing different shielding effects based on their proximity to the carbonyl and dioxane groups.

  • The 1,3-Dioxane Ring: A heterocyclic system that introduces further complexity due to its conformational dynamics and the diastereotopic nature of its protons.

Below is a diagram illustrating the molecular structure with a systematic numbering of the protons for clear assignment during spectral interpretation.

Caption: Structure of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone with proton labeling.

Part 1: The Aromatic Region (δ 7.0-8.5 ppm)

The signals in the aromatic region of the 1H-NMR spectrum are dictated by the substitution pattern on the phenyl ring. In this case, the propiophenone group at C1' and the fluorine atoms at C3' and C4' create a complex electronic environment.

  • H-2' Proton: This proton is ortho to the electron-withdrawing carbonyl group, which strongly deshields it, pushing its signal significantly downfield. It is also coupled to the adjacent H-6' proton and the fluorine at C3'. We would predict this signal to be a doublet of doublets (dd).

  • H-5' Proton: This proton is situated between two fluorine atoms, and its chemical shift will be a balance of their opposing effects. It will be coupled to the adjacent H-6' proton and the fluorine atoms at C3' and C4'. This will likely result in a complex multiplet.

  • H-6' Proton: This proton is meta to the carbonyl group and ortho to a fluorine atom. It is coupled to H-2' and H-5'. We anticipate this signal to appear as a multiplet, likely a doublet of doublets of doublets (ddd).

The presence of through-space coupling to the fluorine atoms (H-F coupling) is a key feature to anticipate. The magnitude of these coupling constants (JHF) can vary but typically falls in the range of 2-10 Hz for ortho and meta couplings.

Comparative Analysis: Propiophenone vs. 3',4'-Difluoropropiophenone

To appreciate the influence of the fluorine substituents, it's instructive to compare the expected spectrum to that of unsubstituted propiophenone. In propiophenone, the ortho protons (H-2' and H-6') are the most deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl group, typically appearing around 7.95 ppm. The meta (H-3', H-5') and para (H-4') protons appear further upfield, around 7.45-7.55 ppm.

The introduction of the two fluorine atoms in our target molecule will significantly alter this pattern, breaking the symmetry and introducing H-F coupling, leading to a more complex and dispersed set of signals in the aromatic region.

Part 2: The Aliphatic Propanone Linker (δ 2.0-3.5 ppm)

The two methylene groups of the propanone chain (Cα and Cβ) are diastereotopic and will appear as distinct signals.

  • Hα Protons (-CH2-CO-): These protons are alpha to the carbonyl group, which deshields them. Their signal is expected to be a triplet, due to coupling with the adjacent Hβ protons. A typical chemical shift for such protons is in the range of 2.9-3.1 ppm.

  • Hβ Protons (-CH2-CH2-CO-): These protons are beta to the carbonyl group and adjacent to the dioxane ring. They will be less deshielded than the Hα protons and will also appear as a triplet due to coupling with the Hα protons. Their chemical shift is anticipated to be slightly upfield, likely in the 2.0-2.2 ppm range.

Part 3: The 1,3-Dioxane Ring (δ 1.0-5.0 ppm)

The 1,3-dioxane ring adopts a chair conformation, leading to distinct axial and equatorial proton environments.

  • H-2 Proton: This is the acetal proton, and it is the most downfield proton of the dioxane ring system, typically appearing between 4.5 and 5.0 ppm. Due to its connection to the propanone chain, it will likely be a triplet, coupled to the two adjacent protons on the Cβ of the chain.

  • H-4/H-6 Protons: These are the methylene protons adjacent to the oxygen atoms. The axial and equatorial protons are chemically non-equivalent. The equatorial protons are typically deshielded relative to the axial protons. We expect to see complex multiplets for these four protons, likely in the range of 3.7-4.2 ppm.

  • H-5 Protons: These are the methylene protons at the C5 position of the dioxane ring. Again, the axial and equatorial protons are distinct. The equatorial proton is generally downfield of the axial proton. These signals are expected to appear as multiplets further upfield, likely in the 1.3-2.1 ppm range.

The exact chemical shifts and coupling constants for the dioxane protons can be highly sensitive to the conformation of the ring and the nature of the substituent at the C2 position.

Predicted 1H-NMR Data Summary

The following table summarizes the predicted 1H-NMR spectral data for 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone. These are estimated values based on established principles and data from similar compounds. Actual experimental values may vary slightly.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2'7.8 - 8.0ddJHH ≈ 8.5, JHF ≈ 5.51H
H-5'7.2 - 7.4m-1H
H-6'7.6 - 7.8dddJHH ≈ 8.5, JHH ≈ 2.0, JHF ≈ 8.01H
2.9 - 3.1tJHH ≈ 7.02H
2.0 - 2.2tJHH ≈ 7.02H
H-24.6 - 4.8tJHH ≈ 5.01H
H-4eq/H-6eq4.0 - 4.2m-2H
H-4ax/H-6ax3.7 - 3.9m-2H
H-5eq1.9 - 2.1m-1H
H-5ax1.3 - 1.5m-1H

Experimental Protocol: Sample Preparation for 1H-NMR Analysis

To ensure high-quality, reproducible data, the following protocol for sample preparation should be followed:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample and has minimal overlapping signals. Chloroform-d (CDCl3) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Vortexing/Sonication: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm there is no suspended solid material.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added, although modern spectrometers can use the residual solvent peak for referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines before placing it in the instrument's autosampler or manual insertion port.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL CDCl3) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock insert->lock tune 6. Tune & Match lock->tune shim 7. Shim tune->shim acquire 8. Acquire Spectrum shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integration & Peak Picking baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The 1H-NMR spectrum of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is a rich tapestry of information that, when carefully unraveled, provides a definitive confirmation of its structure. By systematically analyzing each of the distinct molecular fragments—the difluorophenyl ring, the propanone linker, and the dioxane heterocycle—one can confidently assign each resonance. The key interpretive challenges and features lie in the complex splitting patterns of the aromatic protons due to H-H and H-F couplings, and the diastereotopicity of the methylene protons in the conformationally mobile dioxane ring. This guide provides a robust framework for approaching such analyses, blending foundational NMR principles with comparative data to achieve a comprehensive and reliable structural elucidation.

References

  • SDBSWeb : [Link] (National Institute of Advanced Industrial Science and Technology, date of access)

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to FTIR Spectral Analysis: 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectral analysis and peak assignment strategy for 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, a complex organic molecule relevant in pharmaceutical development. In the absence of a published reference spectrum for this specific compound, this document establishes a reliable interpretive framework by dissecting the molecule into its core functional components. Through a comparative analysis with baseline structures—propiophenone, 1,3-dioxane, and difluorinated aromatic compounds—we predict the characteristic spectral features. This guide is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind spectral interpretation, a robust experimental protocol, and a clear methodology for structural verification.

Introduction: The Role of FTIR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, FTIR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique. Its power lies in its ability to generate a unique molecular "fingerprint," where every peak corresponds to a specific vibrational motion (stretching, bending) of the chemical bonds within a molecule.[1][2] For a molecule like 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, which contains multiple functional groups, FTIR is indispensable for confirming its identity, assessing purity, and detecting potential polymorphic forms or impurities.

This guide moves beyond simple peak listing. It explains the causality behind peak positions and shapes, providing a self-validating system for analysis. By understanding how each functional group contributes to the final spectrum, a scientist can interpret the data with a higher degree of confidence.

Deconstructing the Target Molecule for Spectral Prediction

The first step in interpreting a complex spectrum is to deconstruct the molecule into its constituent functional groups. Each group has characteristic absorption frequencies.

Target Molecule: 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

The structure contains four key vibrational components:

  • Aryl Ketone Core: The propiophenone backbone provides an aromatic ring conjugated to a carbonyl group (C=O). This will produce strong, characteristic peaks for the ketone and the aromatic system.

  • Difluorinated Phenyl Group: The two fluorine atoms on the aromatic ring will introduce strong carbon-fluorine (C-F) stretching vibrations. Their position (3',4'-) creates a specific 1,2,4-trisubstitution pattern that influences the aromatic C-H out-of-plane bending region.

  • 1,3-Dioxane Ring: This cyclic acetal group is characterized by its C-O-C (ether-like) stretching vibrations.

  • Aliphatic Chain: The propane chain, including the methylene and methine groups, will contribute standard aliphatic C-H stretching and bending signals.

Below is a diagram illustrating the key functional groups and their relationship to the expected FTIR spectrum.

G cluster_molecule 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone cluster_spectrum Predicted FTIR Spectral Regions (cm⁻¹) mol Key Functional Groups Aryl Ketone (C=O) Aromatic C=C & C-H Aliphatic C-H Cyclic Acetal (C-O-C) Aryl Fluoride (C-F) spec 4000-1300 cm⁻¹ (Functional Group Region) ~3100-2850 ~1685 ~1600 & ~1500 ~1270-1100 ~1140-940 mol:f3->spec:f1 C-H Stretch mol:f1->spec:f2 C=O Stretch mol:f2->spec:f3 C=C Stretch mol:f5->spec:f4 C-F Stretch mol:f4->spec:f5 C-O Stretch

Caption: Key functional groups and their corresponding spectral regions.

Comparative Spectral Analysis and Peak Assignment

To build a reliable interpretation, we will compare the predicted spectrum of our target molecule against simpler, well-documented compounds. The primary baseline is Propiophenone . We will then analyze the spectral contributions from the difluoro and 1,3-dioxane moieties.

Table 1: Predicted FTIR Peak Assignments for 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone
Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale and Comparative Insights
3100-3000Aromatic C-H StretchMedium-WeakTypical for C-H bonds on an aromatic ring, appearing at a slightly higher frequency than aliphatic C-H stretches.[1][3]
3000-2850Aliphatic C-H StretchMediumArises from the methylene (-CH₂-) and methine (-CH-) groups in the propane chain and the dioxane ring.[1][2][4]
~1685Aryl Ketone C=O StretchStrongThe strong C=O stretch is a hallmark of ketones. Conjugation with the phenyl ring shifts it to a lower wavenumber (~1685 cm⁻¹) compared to a simple aliphatic ketone (~1715 cm⁻¹).[1][5] This peak is expected to be one of the most intense in the spectrum.
~1610 & ~1515Aromatic C=C StretchMedium-StrongThese two peaks are characteristic of the carbon-carbon stretching vibrations within the aromatic ring itself and are a reliable indicator of an aromatic system.[3]
1465-1450Aliphatic C-H Bend (Scissoring)MediumBending vibration from the -CH₂- groups in the molecule.[6]
~1270-1100Aryl C-F StretchStrongThe C-F bond gives rise to a very strong absorption. For aromatic fluorides, this typically appears in the 1270-1100 cm⁻¹ range.[6][7] The presence of two C-F bonds will likely result in intense, possibly multiple, bands in this region.
~1140 & ~1070Acetal C-O-C Stretch (Asymmetric)StrongCyclic ethers and acetals like 1,3-dioxane exhibit characteristic C-O stretching vibrations. These are often strong and can appear as multiple bands.
~940Acetal C-O-C Stretch (Symmetric)MediumAnother characteristic C-O stretching vibration for the cyclic acetal system.[8]
900-675Aromatic C-H Out-of-Plane (OOP) BendStrongThe pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, a strong band is typically expected in the 890-860 cm⁻¹ and 825-805 cm⁻¹ regions.
Table 2: Comparative FTIR Data

This table objectively compares the expected peaks of the target molecule with simpler reference compounds.

Functional Group/VibrationPropiophenone (Baseline)[9][10][11]1,3-Dioxane (Reference)[8][12][13][14]3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (Predicted)
Aromatic C-H Stretch ~3060 cm⁻¹N/A~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2980, 2940 cm⁻¹~2960, 2850 cm⁻¹~3000-2850 cm⁻¹ (More complex due to multiple CH/CH₂ groups)
Ketone C=O Stretch ~1685 cm⁻¹N/A~1685 cm⁻¹ (Position largely retained)
Aromatic C=C Stretch ~1600, 1580, 1450 cm⁻¹N/A~1610, ~1515 cm⁻¹ (Positions may shift slightly due to fluoro-substituents)
Aryl C-F Stretch N/AN/A~1270-1100 cm⁻¹ (Key identifying feature)
Acetal C-O-C Stretch N/A~1140, 1070, 940 cm⁻¹~1140, 1070, 940 cm⁻¹ (Key identifying feature)
Aromatic C-H OOP Bend ~750, 690 cm⁻¹ (Monosubstituted)N/A~890-805 cm⁻¹ (Diagnostic for 1,2,4-trisubstitution)

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a self-validating system for acquiring a high-quality FTIR spectrum of a solid powder sample.

Objective: To obtain a clean, reproducible FTIR spectrum of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample: 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (as a solid powder).

  • Spatula.

  • Isopropanol (spectroscopic grade).

  • Lint-free wipes (e.g., Kimwipes).

Workflow Diagram:

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis A Clean ATR Crystal (Isopropanol & Wipe) B Collect Background Spectrum (Clean Crystal, Air) A->B Crucial for removing interfering signals C Apply Small Amount of Powder Sample B->C D Apply Pressure with Anvil (Ensure Good Contact) C->D E Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) D->E Good contact is vital for signal quality F Clean ATR Crystal E->F G Perform ATR Correction (Software Algorithm) F->G H Peak Picking & Assignment G->H Corrects for penetration depth variation I Compare with Predictions & Reference Spectra H->I

Sources

Validating assay methods for fluorinated propiophenone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Validating Assay Methods for Fluorinated Propiophenone Intermediates A Comparative Guide for Pharmaceutical Development

Executive Summary & Strategic Context

Fluorinated propiophenones (e.g., 3'-fluoropropiophenone, 4'-(trifluoromethyl)propiophenone) are critical electrophilic building blocks in the synthesis of cathinone-derivative antidepressants (like bupropion), agrochemicals, and polymerization initiators.

Their validation presents a unique analytical paradox:

  • Volatility: They are sufficiently volatile for Gas Chromatography (GC), yet often possess high boiling points that risk thermal degradation during injection.

  • Isomerism: The electron-withdrawing fluorine atom creates distinct regioisomers (ortho/meta/para) that are notoriously difficult to resolve on standard C18 HPLC columns due to similar hydrophobicities.

This guide compares the three primary validation pathways—HPLC-UV , GC-FID , and qNMR —and provides a definitive, field-tested protocol for the industry "Gold Standard": HPLC on Fluorinated Stationary Phases .

Comparative Analysis of Assay Methods

The following matrix evaluates the three methodologies based on ICH Q2(R2) criteria.

FeatureHPLC-UV (PFP/Phenyl) GC-FID qNMR (Quantitative NMR)
Primary Mechanism

-

interaction & Shape Selectivity
Boiling Point & PolarityMolar Ratio (Proton Counting)
Isomer Resolution Excellent (on PFP phases)Good (on polar wax columns)Poor (often overlapping signals)
Throughput Moderate (10–20 min)High (5–10 min)Low (Single sample focus)
Precision (RSD) < 0.5%< 1.0%~1.0%
Reference Standard Required (Response Factor dependent)Required Not Required (Internal Std used)
Best Use Case Routine QC, Impurity Profiling, Isomer QuantificationProcess Control, Residual Solvent AnalysisPurity Assignment of Reference Standards

Scientist’s Insight: While GC-FID is faster, HPLC-UV is recommended for GMP release testing . Why? Fluorinated propiophenones often contain trace non-volatile oligomers or inorganic fluoride salts from the Friedel-Crafts acylation process. GC will miss the salts and foul the liner with oligomers; HPLC sees the "whole picture."

Strategic Decision Framework

The choice of method determines the validation strategy. Use this decision tree to select the correct workflow.

MethodSelection Start Start: Fluorinated Propiophenone Sample IsVolatile Is the sample thermally stable >200°C? Start->IsVolatile RefStd Is a certified Reference Standard available? IsVolatile->RefStd Yes HPLC Method A: HPLC-UV (PFP Column) (Recommended for QC) IsVolatile->HPLC No (Degrades) Isomers Are regioisomers (o/m/p) present? RefStd->Isomers Yes qNMR Method C: qNMR (Primary Standard Assignment) RefStd->qNMR No Isomers->HPLC Yes (High Resolution Needed) GC Method B: GC-FID (Process Control) Isomers->GC No (Single Isomer)

Caption: Decision matrix for selecting the optimal assay method based on thermal stability and isomer content.

Deep Dive: Validating the HPLC-UV Method

This section details the validation of an assay using a Pentafluorophenyl (PFP) column. Standard C18 columns often fail to separate the ortho-fluoro and para-fluoro isomers because the fluorine atom does not significantly alter the hydrophobicity volume. PFP columns utilize electrostatic interactions between the electron-poor stationary phase and the electron-rich fluorine atoms of the analyte.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: 150 x 4.6 mm, 2.7 µm Fused-Core Pentafluorophenyl (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Detection: 245 nm (typical

    
     for propiophenones; verify via spectral scan).
    
  • Temperature: 35°C (Control is critical; viscosity changes affect pressure).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
8.0 65 Separation Gradient
8.1 95 Column Wash
10.0 95 Wash Hold

| 10.1 | 30 | Re-equilibration |

Validation Parameters (per ICH Q2(R2))

A. Specificity (Stress Testing)

  • Objective: Prove the method separates the main peak from degradants and isomers.

  • Procedure:

    • Inject the pure para-fluoro propiophenone standard.

    • Inject a "Spiked Mixture" containing 1% ortho-isomer and 1% meta-isomer.

    • Acceptance Criteria: Resolution (

      
      ) between isomers must be > 1.5. Peak purity index (DAD) > 99.0%.
      

B. Linearity & Range

  • Causality: Fluorinated compounds can exhibit non-linear UV absorption at high concentrations due to aggregation.

  • Procedure: Prepare 5 levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    
    ; Residual plots must show random distribution (no "U" shape).
    

C. Accuracy (Spike Recovery)

  • Procedure: Spike the intermediate into a "placebo" matrix (synthetic reaction mixture without the ketone) at 80%, 100%, and 120%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Deep Dive: Validating the GC-FID Method

Use this method when high throughput is required for in-process checks (IPC) and the intermediate is confirmed to be thermally stable.

Experimental Protocol
  • System: GC with Flame Ionization Detector (FID).

  • Column: DB-1701 or ZB-1701 (14% Cyanopropyl-phenyl). The cyano group interacts with the ketone dipole, improving peak shape over standard 100% PDMS columns.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1). Temperature: 250°C.[1]

    • Warning: Ensure the glass liner is deactivated (silanized). Active sites can strip fluorine or cause catalytic dehydrofluorination.

  • Detector: FID @ 300°C.

Temperature Program:

  • Hold at 60°C for 1 min.

  • Ramp 20°C/min to 240°C.

  • Hold 2 min.

Critical Validation Step: Solution Stability

Fluorinated ketones can form hemiacetals in methanol.

  • Test: Dissolve sample in Methanol vs. Acetonitrile.

  • Observation: Inject both after 0h, 4h, and 24h.

  • Result: If Methanol samples show new "ghost peaks" or area loss, use Acetonitrile or Dichloromethane as the diluent.

Validation Workflow Visualization

The following diagram outlines the lifecycle of the validation process, ensuring compliance with ICH Q2(R2) and Q14 (Analytical Procedure Development).

ValidationLifecycle cluster_dev Stage 1: Procedure Design (ICH Q14) cluster_val Stage 2: Procedure Validation (ICH Q2) ATP Define ATP (Analytical Target Profile) Scouting Column Screening (C18 vs PFP vs Phenyl) ATP->Scouting Risk Risk Assessment (Isomer Separation) Scouting->Risk Specificity Specificity (Isomer Spiking) Risk->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy & Precision (Recovery Studies) Linearity->Accuracy Robustness Robustness (Temp/Flow +/-) Accuracy->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: Analytical Procedure Lifecycle from design (ATP) to final validation reporting.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Supelco/Sigma-Aldrich. (2021). HPLC Separation of Positional Isomers on Ascentis Express F5. Technical Guide.[4][1][5][6][7] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][8]Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[9][10] Link

Sources

Technical Guide: Chromatographic Separation of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of chromatographic strategies for the purification and analysis of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-28-3).

This guide is structured to address the specific chemical challenges posed by this molecule: the lipophilic regioisomerism of the difluorophenyl ring and the acid-lability of the dioxane acetal protecting group.[1]

Executive Summary & Molecular Profile[1]

3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is a critical synthetic intermediate, often utilized in the development of fluorinated pharmaceuticals (e.g., antifungal azoles or P-CABs). High-purity isolation is complicated by two primary factors:

  • Regioisomeric Impurities: The presence of 2',3'-difluoro and 2',4'-difluoro isomers, which possess nearly identical hydrophobicities to the target 3',4'-isomer.

  • Chemical Instability: The 1,3-dioxane moiety is an acetal protecting group.[1] Standard acidic HPLC mobile phases (e.g., 0.1% TFA, pH ~2.[1]0) can trigger on-column hydrolysis, leading to peak splitting and the formation of the reactive keto-aldehyde degradation product.

Target Molecule Profile
PropertyDetailImplication for Chromatography
Structure 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-oneDual interaction modes: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

(aromatic) and H-bonding (dioxane).
LogP (Calc) ~2.1 - 2.5Moderately lipophilic; suitable for RP-HPLC.
Critical Vulnerability Acid-labile acetal (Dioxane ring)MUST avoid pH < 4.0 to prevent degradation.[1]
Key Impurities 2',4'-Difluoro isomer; 4-(3,4-difluorophenyl)-4-oxobutanal (Hydrolysis product)Requires high selectivity stationary phases (PFP/Phenyl).

Impurity Profiling & Separation Challenges

Before selecting a method, we must define the separation matrix.[1] The following diagram illustrates the likely impurity landscape and the degradation pathway triggered by improper method conditions.

ImpurityPathways cluster_0 Critical Separation Goals Target TARGET 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone Impurity_B IMPURITY B (Hydrolysis) 4-(3,4-difluorophenyl)-4-oxobutanal (Acid-catalyzed degradation) Target->Impurity_B pH < 4.0 (On-column hydrolysis) Impurity_A IMPURITY A (Regioisomer) 2',4'-Difluoro isomer (Synthetic byproduct) Impurity_A->Target Co-elutes on C18 Impurity_C IMPURITY C 3,4-Difluoroacetophenone (Starting Material) Impurity_C->Target Synthetic Precursor

Figure 1: Impurity landscape and degradation risks.[1] Note the critical pathway from Target to Impurity B under acidic conditions.

Comparative Method Guides

We compare three distinct chromatographic approaches. Method B is the recommended Gold Standard for this specific application due to its balance of stability and selectivity.[1]

Comparison Matrix
FeatureMethod A: Standard C18 Method B: Fluorophenyl (PFP) (Recommended)Method C: HILIC
Stationary Phase C18 (Octadecylsilane)Pentafluorophenyl (PFP)Bare Silica or Diol
Separation Mechanism Hydrophobicity (Van der Waals)

-

Interaction, Dipole-Dipole, Shape Selectivity
Polar Partitioning
Isomer Selectivity Low (Co-elution likely)High (Resolves 2',4' from 3',4')Low for this molecule
Mobile Phase pH Often Acidic (Risk of hydrolysis)Neutral/Buffered (pH 6-7)Organic-rich
Suitability General Purity CheckImpurity Profiling & Isolation Polar Degradants Only
Method A: The "Quick Check" (C18)

Use this only for rough purity estimates where isomer resolution is not critical.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 6.[1]8) — Crucial: Do not use TFA.

    • B: Acetonitrile.[1][2][3]

  • Gradient: 40% B to 90% B over 10 mins.

  • Verdict: Insufficient. While stable (due to neutral pH), C18 often fails to baseline-resolve the 2',4'-difluoro impurity from the 3',4'-target due to their identical hydrophobicity.

Method B: The "Gold Standard" (PFP / F5)

Use this for final product release, impurity isolation, and isomer quantification.

  • Rationale: The Pentafluorophenyl (PFP) phase interacts strongly with the electron-deficient difluorophenyl ring of the analyte.[1] The positional difference of the fluorines (3,4 vs 2,[4]4) creates a significant difference in the dipole moment and

    
    -cloud accessibility, leading to distinct retention times.
    
  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (4.6 x 150 mm, 2.6 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 7.0).

    • B: Methanol (MeOH provides better selectivity on PFP phases than ACN).[1]

  • Verdict: Superior. Provides baseline separation of regioisomers and protects the acetal group.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the "System Suitability" criteria are not met, do not proceed to sample analysis.

Materials
  • Analyte: 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (Crude or Ref. Std).

  • Column: Pentafluorophenyl propyl (PFP), 150 x 4.6 mm, 2.6 µm or 3 µm particle size.[1]

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 7.0 with dilute Ammonia/Acetic acid.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Adjust pH to 7.0 ± 0.1. Filter through 0.22 µm membrane.[1]

    • Solvent B: 100% Methanol (LC-MS grade).[1] Note: Methanol engages in

      
      -
      
      
      
      interactions with the PFP ring better than Acetonitrile, enhancing isomer separation.
  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C (Control is vital for isomer reproducibility).

    • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Dioxane/General).[1]

  • Gradient Program:

    Time (min) % Solvent B (MeOH) Event
    0.0 40 Equilibration
    2.0 40 Isocratic Hold (Focusing)
    15.0 80 Linear Gradient
    18.0 95 Wash

    | 20.0 | 40 | Re-equilibration |

  • System Suitability Test (SST):

    • Inject a mixture of the 3',4'-target and the 2',4'-isomer (if available) or a spiked crude sample.

    • Requirement: Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) between isomers must be > 1.5.
      
    • Requirement: Tailing Factor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) for the main peak must be < 1.3. (Higher tailing indicates secondary silanol interactions or on-column hydrolysis).[1]
      
Expected Data Profile
AnalyteRelative Retention Time (RRT)Resolution (Rs)
Impurity B (Hydrolyzed) ~0.4 (Early eluting, polar)> 5.0
Impurity A (2',4'-Isomer) ~0.92> 1.8
Target (3',4'-Isomer) 1.00N/A
Impurity C (Starting Mat.) ~1.2> 3.0

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common chromatographic issues.

Troubleshooting Start Issue Detected SplitPeak Peak Splitting / Shoulder Start->SplitPeak Coelution Isomers Co-eluting Start->Coelution Broadening Broad/Tailing Peaks Start->Broadening Action1 Check pH > 6.0 (Acetal Hydrolysis) SplitPeak->Action1 Likely Cause Action2 Switch to Methanol (Enhance Pi-Pi Selectivity) Coelution->Action2 Optimization Action3 Increase Buffer Conc. (Mask Silanols) Broadening->Action3 Optimization

Figure 2: Troubleshooting logic. Peak splitting is the primary indicator of acetal instability.

Critical Insight: The "Ghost Peak" Phenomenon

If you observe a broad, amorphous hump or a split peak for the main compound, your mobile phase is too acidic .[1] The 1,3-dioxane ring is opening inside the column.

  • Correction: Immediately flush the column with 50:50 Water:Methanol (neutral) and switch to the Ammonium Acetate pH 7.0 buffer system.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on selectivity optimization for isomers).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Detailed protocols for separating halogenated aromatics).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Source for stability data of 1,3-dioxane acetals in acidic media).

  • PubChem. (n.d.).[1] Compound Summary for CAS 884504-28-3. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Phenomenex. (2023).[1] Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Compounds. Technical Note TN-1204. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

[1][2]

Executive Summary & Hazard Context[2][3][4][5][6][7][8]

As researchers, we often treat intermediates like 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone as mere stepping stones to an API (often Voriconazole). This is a safety blind spot. While this compound is a solid at room temperature, its fluorinated aromatic structure increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. Furthermore, the 1,3-dioxane moiety is an acid-labile protecting group; inadvertent exposure to acidic moisture can release the reactive ketone and potentially formaldehyde derivatives.

Immediate Hazard Profile:

  • Primary Risks: Respiratory irritation (H335), Serious eye irritation (H319), Skin irritation (H315), Harmful if swallowed (H302).[1]

  • Physical State: Solid (Powder/Crystalline).

  • Critical Property: High potential for static charge generation during weighing.

Technical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the mechanism of exposure, not just the regulation.

  • The Fluorine Effect: The 3',4'-difluoro substitution on the phenyl ring significantly alters the dipole moment and lipophilicity (LogP). This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than standard propiophenones. Standard latex gloves are insufficient.

  • Dust & Static: As a dielectric solid, this material accumulates static charge during transfer. This causes "fly-away" powder, creating an invisible aerosol cloud around the balance. Respiratory protection is not optional; it is the primary defense against systemic absorption via the lungs.

  • Solvent Synergy: This compound is often dissolved in organic solvents (DCM, THF) for reaction. Once in solution, the solvent becomes the carrier vehicle, dragging the fluorinated solute through glove materials that might otherwise resist the solid alone.

PPE Selection Matrix

This system is designed for Zero-Contact handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Gloving Protocol: 1. Inner: Nitrile (4 mil, Powder-free)2.[2] Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®)Fluorinated aromatics can permeate thin nitrile. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Respiratory P100 / N95 (Minimum) or Powered Air Purifying Respirator (PAPR) for >100g handling.H335 Hazard.[3] N95 filters 95% of airborne particles; P100 filters 99.97%. For scale-up, PAPR eliminates the fatigue of negative-pressure breathing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 Impact Rated)Safety glasses have gaps. Fine dust follows air currents around glasses. Goggles seal the orbital area.
Body Tyvek® Lab Coat / Coverall (Closed wrist cuffs)Cotton lab coats absorb chemicals and hold them against the skin. Tyvek repels dust and is disposable.
Engineering Controls Fume Hood / Vented Balance Enclosure PPE is the last line of defense. All open handling must occur under negative pressure.

Decision Logic: PPE Scaling

The level of protection must scale with the quantity handled. A 5mg transfer is a different risk profile than a 500g reactor loading.

PPE_Decision_TreeStartHandling 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenoneStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighing/TransferSolutionIn Solution (DCM/THF)State->SolutionReaction/WorkupQtyQuantity Scale?Solid->QtySolventCheckCheck Solvent SDSSolution->SolventCheckSmall< 10 gramsQty->SmallLarge> 10 gramsQty->LargeLevel1LEVEL 1 PPE:Standard Nitrile (Double)Safety GlassesFume HoodSmall->Level1Level2LEVEL 2 PPE:Nitrile + Laminate GlovesGoggles + N95/P100Anti-Static GunLarge->Level2SolventCheck->Level1If Aqueous/EthanolLevel3LEVEL 3 PPE:Barrier Gloves (Silver Shield)Face Shield + GogglesSplash ApronSolventCheck->Level3If Halogenated Solvent

Figure 1: PPE scaling logic based on physical state and quantity. Note that solution-phase risks are often dictated by the solvent carrier.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Most exposures occur here due to static-induced dust dispersion.

  • Setup: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Neutralization: Use an ionizing fan or a Polonium-210 anti-static gun on the spatula and weighing boat before touching the powder. This prevents the powder from "jumping."

  • Donning: Put on inner gloves. Tape the cuffs of your Tyvek coat over the inner gloves. Put on outer gloves.[2][4]

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).

  • Clean-up: Wipe the balance area with a damp paper towel (wet wiping prevents dust resuspension) before removing PPE.

B. Reaction Setup
  • Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM permeates nitrile in <5 minutes. You must use laminate (Silver Shield) gloves or change nitrile gloves immediately upon any splash.

  • Acid Sensitivity: Avoid using acidic cleaning agents on the glassware immediately, as this may hydrolyze the dioxane ring, releasing noxious fumes.

Emergency Response & Disposal

Spill Response Workflow

Do not rush. A hasty cleanup spreads contamination.

Spill_ResponseAlertSpill DetectedAssessAssess:Is it Powder or Liquid?Alert->AssessPowderPOWDER SPILLAssess->PowderLiquidLIQUID SPILLAssess->LiquidActionP1. Cover with wet paper towel(Prevents dust)2. Scoop into bagPowder->ActionPActionL1. Apply Absorbent Pads2. Do NOT use water initiallyLiquid->ActionLDisposalLabel: 'Halogenated Waste'(Due to Fluorine)ActionP->DisposalActionL->Disposal

Figure 2: Immediate response workflow for solid vs. liquid spills.

Disposal Strategy

This compound contains fluorine. It cannot be treated as standard organic waste in many jurisdictions due to the potential for forming HF (Hydrofluoric acid) if incinerated improperly.

  • Segregation: Dispose of in the Halogenated Organic Waste stream.

  • Labeling: Explicitly list "Fluorinated Organic Solid" on the waste tag.

  • Contaminated PPE: Grossly contaminated gloves and Tyvek sleeves must be sealed in a Ziploc bag before being placed in the solid hazardous waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste.[6][7][8][Link]

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